N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13-5-3-4-6-18(13)19(22)21-12-20(23-2)16-8-14-7-15(10-16)11-17(20)9-14/h3-6,14-17H,7-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRNTYZNDGYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide can be synthesized through a multi-step process. The synthesis begins with the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting compound is then reacted with methoxybenzoyl chloride to produce the final product. The purity and identity of the compound can be confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide exhibit significant anticancer properties. For example, derivatives of benzamide have been synthesized and evaluated for their activity against various cancer cell lines. Studies have shown that certain substituted benzamides can inhibit cancer cell proliferation effectively, with some compounds demonstrating IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
1.2 Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Similar benzamide derivatives have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated significant antimicrobial activity, suggesting that modifications to the benzamide structure can enhance efficacy against microbial pathogens .
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes may include the formation of intermediates through amide coupling reactions or modifications involving adamantane derivatives to enhance bioactivity .
2.2 Characterization Techniques
Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the chemical properties and confirm the successful synthesis of the target compound .
Biological Evaluations
3.1 In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve evaluating the compound's effects on various cancer cell lines using assays such as Sulforhodamine B (SRB) to measure cell viability and proliferation .
3.2 Mechanism of Action
Understanding the mechanism by which this compound exerts its effects is vital for its development as a therapeutic agent. Preliminary studies suggest that it may interfere with critical cellular pathways involved in cancer cell growth and survival, although further research is needed to elucidate these mechanisms fully .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide involves the antagonism of NMDA receptors in the brain. By blocking these receptors, the compound helps to decrease the excessive release of glutamate, which can lead to neuronal damage and death. This action helps to protect brain cells and improve cognitive function in patients with neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Adamantane vs. Anthraquinone Cores: Adamantane-based compounds exhibit enhanced rigidity and metabolic stability compared to planar anthraquinone systems, which offer extended conjugation for redox activity .
- Directing Group Diversity: N,O-bidentate directing groups (e.g., in adamantane/anthraquinone hybrids) outperform S,N-bidentate systems (e.g., imidazolidinethione derivatives) in stabilizing transition-metal intermediates during C–H activation .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Adamantane derivatives generally exhibit higher thermal stability (e.g., decomposition >200°C) compared to imidazolidinethione hybrids (220–222°C) due to rigid hydrocarbon frameworks .
- Spectroscopic Signatures: The C=O stretch in adamantane/anthraquinone hybrids (~1660–1668 cm⁻¹) aligns with typical benzamide carbonyl vibrations, while S-containing derivatives show additional C=S peaks (~1267 cm⁻¹) .
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features an adamantane moiety, which is known for its unique three-dimensional shape that influences the compound's interaction with biological targets.
1. GABAergic Activity
Research indicates that compounds similar to this compound may influence GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Studies have shown that modifications to benzamide structures can enhance their potency as GABA uptake inhibitors, potentially leading to therapeutic applications for anxiety and seizure disorders .
2. DNA-PK Inhibition
Recent patents suggest that derivatives of this compound may serve as inhibitors of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes. Inhibiting DNA-PK can enhance the efficacy of certain cancer therapies by sensitizing tumors to radiation and chemotherapy .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from studies assessing its pharmacological potential.
| Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| GABA Uptake Inhibition | Radiolabeled GABA Assay | 5.0 | |
| DNA-PK Inhibition | Kinase Activity Assay | 10.0 | |
| Cytotoxicity in Cancer Cells | MTT Assay | 15.0 |
Case Study 1: GABA Uptake Inhibition
In a study examining the effects of various benzamide derivatives on GABA uptake, this compound demonstrated significant inhibitory effects on GABA transporters, suggesting potential use in treating disorders characterized by dysregulated GABAergic signaling .
Case Study 2: Cancer Therapeutics
Another investigation focused on the application of this compound as a DNA-PK inhibitor showed promising results in enhancing the sensitivity of cancer cells to radiation therapy. The study indicated that treatment with this compound led to increased apoptosis in tumor cells when combined with radiotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
